3-Nitroquinolin-4-ol

Overview

Description

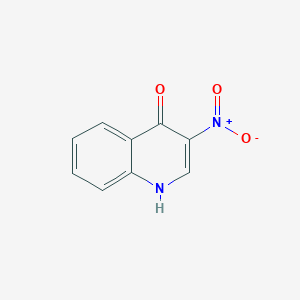

3-Nitroquinolin-4-ol is an organic compound with the molecular formula C9H6N2O3. It is a derivative of quinoline, characterized by the presence of a nitro group at the third position and a hydroxyl group at the fourth position of the quinoline ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroquinolin-4-ol typically involves the nitration of quinolin-4-ol. One common method includes the reaction of quinolin-4-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 3-aminoquinolin-4-ol.

Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, methanol as solvent.

Substitution: Alkyl halides, amines, organic solvents such as dichloromethane.

Major Products:

Reduction: 3-Aminoquinolin-4-ol.

Substitution: Various substituted quinolin-4-ol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-NQO has been explored for its potential as an antimicrobial agent . Research indicates that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . Additionally, it has shown antifungal properties against strains like Candida albicans .

Case Study: Antimicrobial Activity

- In a study evaluating the antimicrobial efficacy of 3-NQO derivatives, compounds were tested against multiple pathogens. Results demonstrated that modifications to the nitro group enhanced antimicrobial potency, suggesting pathways for developing new antibiotics .

Anticancer Research

The compound's anticancer properties have garnered attention, particularly due to its ability to inhibit cell proliferation in various cancer cell lines. Structure-activity relationship (SAR) studies indicate that specific modifications can enhance its efficacy against cancer cells .

Case Study: Cytotoxic Effects

- A focused investigation into the cytotoxic effects of 3-NQO revealed that it induces apoptosis in human cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of 3-NQO in ischemic models. The compound appears to modulate neurotransmitter release through interactions with specific receptors, indicating possible applications in neuropharmacology .

Chemical Reactions and Synthesis

3-NQO can undergo various chemical reactions:

- Reduction : The nitro group can be reduced to form amino derivatives.

- Substitution : The hydroxyl group can participate in substitution reactions leading to new derivatives with tailored properties .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Nitroquinolin-4-ol and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth in cancer cells . Additionally, the compound’s antibacterial activity may stem from its ability to chelate metal ions essential for bacterial growth .

Comparison with Similar Compounds

3-Nitroquinoline: Similar structure but lacks the hydroxyl group at the fourth position.

4-Hydroxyquinoline: Lacks the nitro group at the third position.

5-Nitroquinoline: Nitro group is at the fifth position instead of the third.

Uniqueness: 3-Nitroquinolin-4-ol is unique due to the presence of both the nitro and hydroxyl groups on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to its analogs .

Biological Activity

3-Nitroquinolin-4-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline backbone with a nitro group at the third position and a hydroxyl group at the fourth position. Its molecular formula is and it has a molecular weight of approximately 178.15 g/mol. The presence of the nitro and hydroxyl groups significantly influences its biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in cancer progression, such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinases (PI3K) .

- Reactive Intermediate Formation : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against cancer cells .

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Studies have demonstrated its potential as an anticancer agent, particularly against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines, with IC50 values in the micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 5.6 |

| MDA-MB-468 | 7.2 |

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, indicating potential use in treating infections .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the quinoline structure can significantly affect biological activity. For instance:

- Substituting different groups at the R1 and R3 positions of the quinoline core can enhance or diminish anticancer potency .

| Substituent | Activity Change |

|---|---|

| Para-methyl | Increased |

| Para-trifluoromethyl | Decreased |

Case Studies

- Antitumor Activity Evaluation : A study assessed the antiproliferative effects of various 3-nitroquinoline derivatives on cancer cell lines. Compounds were evaluated for their ability to inhibit cell growth, with several derivatives exhibiting significant activity comparable to established chemotherapeutics like erlotinib .

- Mechanism Exploration in Lung Cancer : Research involving A549 lung adenocarcinoma cells revealed that treatment with this compound altered the expression of POLD4, suggesting a pathway through which the compound may exert its effects on tumor cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-nitroquinolin-4-ol, and what methodological considerations are critical for optimizing yield?

- Answer : this compound is typically synthesized via nitration of quinolin-4-ol derivatives. A common approach involves chlorination of the parent compound using POCl₃ under reflux, followed by nitration with concentrated HNO₃ in dichloromethane at controlled temperatures (0–5°C) to avoid over-nitration . Yield optimization requires strict control of reaction stoichiometry (e.g., 1:1.2 molar ratio of quinolin-4-ol to HNO₃) and monitoring of reaction progress via TLC or HPLC. Post-synthesis purification often involves column chromatography with silica gel (ethyl acetate/hexane, 3:7 v/v) to isolate the nitro derivative .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Structural confirmation requires ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify key signals: the nitro group (δ ~8.2–8.5 ppm for aromatic protons adjacent to NO₂) and hydroxyl proton (broad singlet at δ ~10–12 ppm). Mass spectrometry (EI-MS or ESI-MS) should confirm the molecular ion peak (m/z = 190.15 for C₉H₆N₂O₃) .

Q. What are the primary challenges in handling this compound due to its physicochemical properties?

- Answer : The compound’s low solubility in polar solvents (e.g., water) necessitates the use of DMSO or DMF for biological assays. Its nitro group confers thermal instability; thus, storage at –20°C under inert gas (N₂ or Ar) is recommended. Researchers must also account for its photoreactivity by shielding reactions from direct light .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what computational tools support rational design?

- Answer : Substituent engineering (e.g., introducing electron-withdrawing groups at the 6-position or alkyl chains at the 7-position) improves bioavailability and target affinity. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict electronic effects on nitro group reactivity, while molecular docking (AutoDock Vina) evaluates binding to targets like TLR7 or quinoline-processing enzymes .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Discrepancies in IC₅₀ values (e.g., TLR7 agonism vs. cytotoxicity) often stem from assay conditions (cell line variability, serum concentration). Standardization using isogenic cell lines (HEK293-TLR7) and orthogonal assays (e.g., SPR for binding affinity vs. ELISA for cytokine release) clarifies mechanistic contributions. Meta-analysis of dose-response data across studies identifies confounding variables (e.g., solvent effects) .

Q. How can researchers leverage multi-step synthetic pathways to generate this compound-based probes for mechanistic studies?

- Answer : Click chemistry (CuAAC) enables conjugation to fluorescent tags (e.g., BODIPY) or biotin for pull-down assays. For example, alkyne-functionalized intermediates (synthesized via Sonogashira coupling) react with azide-modified probes to generate triazole-linked conjugates. Purity (>95%) must be confirmed via reverse-phase HPLC before biological use .

Q. What advanced spectroscopic techniques address spectral overlap in characterizing this compound derivatives?

- Answer : 2D NMR (COSY, HSQC) resolves overlapping aromatic proton signals, while dynamic nuclear polarization (DNP) enhances sensitivity for low-concentration intermediates. High-resolution mass spectrometry (HRMS) with Orbitrap analyzers distinguishes isotopic patterns in complex mixtures .

Q. Methodological Guidance

Q. How should researchers design dose-response experiments for this compound in cytotoxicity assays?

- Answer : Use logarithmic dilution series (1 nM–100 μM) in triplicate, with controls for solvent (DMSO ≤0.1%). Cell viability (MTT assay) and apoptosis markers (Annexin V/PI) are measured at 24/48/72 h. Nonlinear regression (GraphPad Prism) fits IC₅₀ values, and outlier exclusion follows Grubbs’ test (α = 0.05) .

Q. What statistical approaches are recommended for meta-analysis of this compound pharmacokinetic data?

- Answer : Random-effects models (RevMan 5.4) account for inter-study heterogeneity. Forest plots visualize effect sizes (e.g., plasma half-life), while I² statistics quantify variability. Sensitivity analysis excludes low-quality studies (e.g., missing blinding protocols) .

Q. Tables

Table 1 . Key Synthetic Intermediates for this compound Derivatives

| Intermediate | Synthesis Step | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Chloro-quinolin-4-ol | POCl₃ reflux | 85 | >98% | |

| Acetylenic intermediate | HBTU-mediated cyclization | 72 | 95 | |

| Triazole conjugate | CuAAC click chemistry | 89 | 97 |

Table 2 . Common Analytical Challenges and Solutions

| Challenge | Solution | Technique |

|---|---|---|

| Overlapping NMR peaks | 2D-COSY/HSQC | NMR |

| Low MS sensitivity | DNP enhancement | HRMS |

| Photo-degradation | Amber glassware | Stability studies |

Properties

IUPAC Name |

3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-6-3-1-2-4-7(6)10-5-8(9)11(13)14/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWISCKSGNCMAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311855 | |

| Record name | 3-Nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50332-66-6 | |

| Record name | 50332-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 50332-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITRO-4-QUINOLINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.